molecular formula C16H17NO5S B14155386 [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate CAS No. 721909-27-9

[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate

Cat. No.: B14155386
CAS No.: 721909-27-9
M. Wt: 335.4 g/mol
InChI Key: DOLFGVCVXMJVAJ-UHFFFAOYSA-N
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Description

[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate is a complex organic compound that features both aniline and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate typically involves the condensation of 2,4-dimethoxyaniline with a thiophene derivative under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for producing aminothiophene derivatives, which can then be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity. The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is another method that can be scaled up for industrial purposes .

Chemical Reactions Analysis

Types of Reactions

[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aniline or thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene moiety can participate in π-π interactions, while the aniline group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate is unique due to its specific combination of aniline and thiophene moieties

Properties

CAS No.

721909-27-9

Molecular Formula

C16H17NO5S

Molecular Weight

335.4 g/mol

IUPAC Name

[2-(2,4-dimethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate

InChI

InChI=1S/C16H17NO5S/c1-20-12-3-4-13(14(8-12)21-2)17-15(18)9-22-16(19)7-11-5-6-23-10-11/h3-6,8,10H,7,9H2,1-2H3,(H,17,18)

InChI Key

DOLFGVCVXMJVAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COC(=O)CC2=CSC=C2)OC

solubility

50.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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